molecular formula C8H15N5O4S B12908103 2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide CAS No. 918445-47-3

2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide

Cat. No.: B12908103
CAS No.: 918445-47-3
M. Wt: 277.30 g/mol
InChI Key: SKGDFYLUVPPSDT-UHFFFAOYSA-N
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Description

2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide (CAS No. 918445-47-3, C₈H₁₅N₅O₄S) is a sulfonamide derivative featuring a substituted pyrimidine core. The compound’s structure includes a 5-amino-4,6-dimethoxypyrimidinyl group linked via an amino bridge to an ethanesulfonamide moiety.

Properties

CAS No.

918445-47-3

Molecular Formula

C8H15N5O4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(5-amino-4,6-dimethoxypyrimidin-2-yl)amino]ethanesulfonamide

InChI

InChI=1S/C8H15N5O4S/c1-16-6-5(9)7(17-2)13-8(12-6)11-3-4-18(10,14)15/h3-4,9H2,1-2H3,(H2,10,14,15)(H,11,12,13)

InChI Key

SKGDFYLUVPPSDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)NCCS(=O)(=O)N)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a reaction temperature of 150°C and a reaction time of 10 hours .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize waste. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate, is preferred to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-((5-Amino-4,6-dimethoxypyrimidin-2-yl)amino)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with key analogs, focusing on structural motifs, functional groups, and inferred biological activities.

Nicosulfuron

  • Structure : A sulfonylurea herbicide (C₁₅H₁₈N₆O₆S) with a 4,6-dimethoxypyrimidin-2-yl group linked to a pyridine-carboxamide-sulfonylurea backbone .
  • Mechanism: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants.
  • Key Difference : Unlike the target compound, nicosulfuron contains a sulfonylurea bridge and a pyridine ring, enhancing its herbicidal activity and selectivity in maize crops .

Sulfosulfuron

  • Structure : A sulfonylurea (C₁₆H₁₈N₆O₇S₂) featuring a 4,6-dimethoxypyrimidinyl group and an imidazo[1,2-a]pyridine-sulfonyl moiety .
  • Mechanism : ALS inhibitor effective against grassy weeds like roughstalk bluegrass.
  • Key Difference : The imidazo-pyridine group in sulfosulfuron improves soil mobility and persistence compared to the simpler ethanesulfonamide in the target compound .

Bispyribac-Sodium

  • Structure : A pyrimidinyloxybenzoate (C₁₉H₁₇N₃NaO₈) with dual 4,6-dimethoxypyrimidinyloxy substituents .
  • Mechanism : ALS inhibitor used in rice paddies.
  • Key Difference : The benzoate backbone and lack of sulfonamide/sulfonylurea groups reduce cross-resistance risks compared to sulfonamide-based compounds .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Compound Core Structure Functional Groups Target Enzyme Key Application
Target Compound Pyrimidine + ethanesulfonamide Amino, methoxy, sulfonamide Not reported Potential ALS inhibitor
Nicosulfuron Pyrimidine + sulfonylurea Methoxy, sulfonylurea, pyridine ALS Maize herbicide
Sulfosulfuron Pyrimidine + sulfonylurea Methoxy, imidazo-pyridine, sulfonyl ALS Grassy weed control
Bispyribac-Sodium Pyrimidinyloxybenzoate Methoxy, benzoate ALS Rice herbicide

Key Observations:

Sulfonamide vs.

Pyrimidine Substitutions: The 5-amino group in the target compound may enhance hydrogen bonding (as per Etter’s graph set analysis ), influencing crystal packing or enzyme interactions.

Biological Selectivity : Sulfosulfuron’s imidazo-pyridine moiety broadens weed control spectrum compared to simpler pyrimidine derivatives .

Biological Activity

The compound 2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

The molecular formula of the compound is C10H15N5O3SC_{10}H_{15}N_5O_3S with a molecular weight of approximately 273.33 g/mol. The structure includes a pyrimidine ring substituted with amino and methoxy groups, contributing to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study involving various sulfonamide derivatives demonstrated moderate to significant antibacterial activity against specific strains of bacteria. The compound in focus exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antitumor Activity

The compound's antitumor potential has been explored through various in vitro studies. In one notable study, the compound was tested against human cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that it reduced cell viability significantly under hypoxic conditions, which is often associated with tumor growth .

Cell Line IC50 (µM) Effectiveness
HT-2925Moderate
MDA-MB-23120High

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring and the sulfonamide moiety significantly affect the biological activity of the compound. For instance, substituting different functional groups on the pyrimidine ring can enhance or diminish its antimicrobial and antitumor efficacy. Compounds with higher topological polar surface area (TPSA) values generally exhibited improved selectivity towards carbonic anhydrase isoforms associated with tumor progression .

Case Studies

  • In Vitro Evaluation against Carbonic Anhydrases : A series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrases (CAs) II, IX, and XII. The compound showed promising results in selectively inhibiting CA IX, which is overexpressed in various tumors .
  • Cytotoxicity Studies : In a study assessing cytotoxic effects on cancer cell lines, the compound demonstrated a concentration-dependent inhibition of cell growth in MDA-MB-231 cells. The effectiveness was attributed to its ability to reverse acidification in the tumor microenvironment .

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